Isobornyl acrylate

概要

説明

Isobornyl acrylate (IA) is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives . It has excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Synthesis Analysis

The synthesis of Isobornyl acrylate has been studied in detail. For instance, a detailed study of the atom transfer radical polymerization of isobornyl acrylate (iBA) has been reported . On the basis of these results, well-defined PiBA-containing block copolymers were synthesized, focusing on the preparation of amphiphilic poly (acrylic acid) (PAA) containing block copolymers .

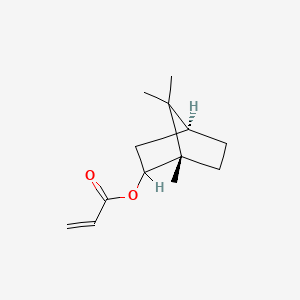

Molecular Structure Analysis

The molecular structure of Isobornyl acrylate has been analyzed using various techniques such as 1D and 2D NMR studies . X-ray diffraction analysis has also been used to study the structure of Isobornyl acrylate .

Chemical Reactions Analysis

The chemical reactions involving Isobornyl acrylate have been studied extensively. For instance, the kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed . The focus is put on secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .

Physical And Chemical Properties Analysis

Isobornyl acrylate is known for its desirable properties such as excellent adhesion, good chemical resistance, and low shrinkage . These properties make it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

科学的研究の応用

Biobased Crosslinked Poly (isobornylacrylate-co-2-ethylhexylacrylate) Copolymers

Isobornyl acrylate (IBOA) is used in the synthesis of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. These copolymers have enhanced thermal stability and high conversion rates of the acrylic double bonds of the monomers. They are synthesized via free radical photopolymerization/crosslinking reactions of IBOA and 2-EHA .

UV-Cured Bio-Based Acrylated Soybean Oil Scaffold

IBOA is used as a reactive diluent in the synthesis of a composite scaffold reinforced with bioactive glass particles. The resin showed high reactivity towards radical photopolymerisation, and the presence of the bioactive glass did not significantly affect the photocuring process .

Pressure-Sensitive Adhesives (PSAs) for Optical Applications

Isobornyl acrylate can be used as a co-monomer with other acrylic monomers in the preparation of pressure-sensitive adhesives (PSAs) for optical applications .

High-Performance and Stable Polymer Gate Dielectrics

Isobornyl acrylate is also used in the development of high-performance and stable polymer gate dielectrics for organic thin-film transistors (OTFTs) .

Coatings Requiring Flexibility with Hardness & Thermal Resistance

Isobornyl acrylate is used in coatings that require flexibility with hardness and thermal resistance. It is also used in screen inks and coatings requiring increased adhesion to polyolefins .

Medical Devices Used by Diabetes Patients

Isobornyl acrylate has been identified as a major culprit contact allergen in glucose sensors and insulin pumps, which are medical devices used by diabetes patients worldwide .

Control of Adhesive Strength of Acrylate Polymers

Isobornyl acrylate is used in the preparation of acrylate polymers that have controllable adhesive strength. This is particularly useful in applications that require both constant adhesion strength during use and quick debonding ability during a dismantling process .

Reactive Diluent for Oligomers

Isobornyl acrylate, also known as Sartomer 506, is an excellent reactive diluent for oligomers. The cyclic group produces polymers through free radical curing that have a high glass transition temperature .

作用機序

Target of Action

Isobornyl acrylate, also known as Acrylic acid, isobornyl ester, IX0PRH184P, (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate, or Sartomer 506, is primarily targeted towards the production of polymers, coatings, and adhesives . It is particularly useful in UV/EB curing formulations .

Mode of Action

Isobornyl acrylate is a monofunctional reactive diluent that polymerizes when exposed to sources of free radicals . The bicyclic structure of Isobornyl acrylate gives rise to polymers of increased Tg (glass transition temperature), while its monofunctionality minimizes crosslinking . This results in coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .

Biochemical Pathways

The primary biochemical pathway involved in the action of Isobornyl acrylate is the polymerization process, which occurs when the compound is exposed to sources of free radicals . The resulting polymers have increased Tg due to the bicyclic structure of Isobornyl acrylate .

Pharmacokinetics

It’s important to note that the compound has low viscosity and a wide range of compatibility with oligomers , which may influence its behavior in various formulations.

Result of Action

The polymerization of Isobornyl acrylate results in polymers with increased Tg, good hardness, and resiliency, combined with flexibility and impact resistance . These properties make it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Action Environment

The action of Isobornyl acrylate can be influenced by environmental factors. For instance, exposure to high temperature conditions, direct sunlight, ignition sources, oxidizing agents, alkalis, or acids might cause uncontrollable polymerization of the product with the generation of heat . Therefore, care should be taken to control the environment in which Isobornyl acrylate is used to ensure safe and effective polymerization .

Safety and Hazards

将来の方向性

The future of Isobornyl acrylate looks promising with the global Isobornyl acrylate market size expected to expand at a CAGR of 6.24% during the forecast period, reaching USD 94.93 million by 2028 . The use of naturally obtained biomass can reduce the dependence on petrochemical suppliers and the impact of petroleum prices . Biobased acrylic polymers developed from vegetable oils and cellulose are very popular nowadays .

特性

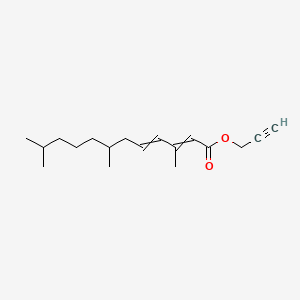

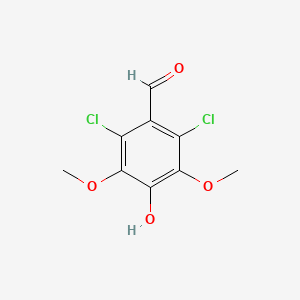

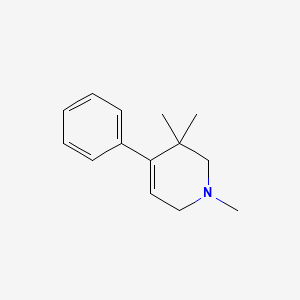

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCQDPCAWOCSH-BREBYQMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5888-33-5 | |

| Record name | Isobornyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX0PRH184P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

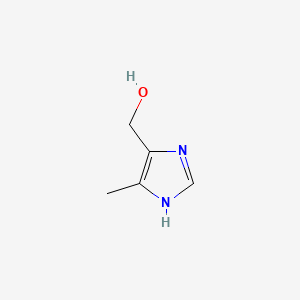

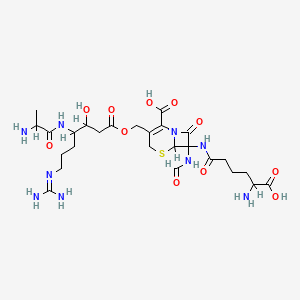

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)